4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-Benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is a complex organic compound that features a phenolic structure with a benzyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves the condensation of 4-(morpholin-4-yl)benzaldehyde with 4-benzylphenol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-Benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active site residues, while the imine group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)butan-1-one
- 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
Comparison: 4-Benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-benzyl-2-[(4-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C24H24N2O2/c27-24-11-6-20(16-19-4-2-1-3-5-19)17-21(24)18-25-22-7-9-23(10-8-22)26-12-14-28-15-13-26/h1-11,17-18,27H,12-16H2 |
InChI Key |
CYZFKHNPSYOEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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